molecular formula C8H5NO6 B051535 Nitroterephthalic acid CAS No. 610-29-7

Nitroterephthalic acid

Cat. No.: B051535
CAS No.: 610-29-7
M. Wt: 211.13 g/mol
InChI Key: QUMITRDILMWWBC-UHFFFAOYSA-N
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Description

Nitroterephthalic acid, also known as 2-nitroterephthalic acid, is an organic compound with the molecular formula C8H5NO6. It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a nitro group (NO2). This compound is known for its applications in the synthesis of various metal-organic frameworks and coordination polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitroterephthalic acid is typically synthesized through the nitration of terephthalic acidThe reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro derivative .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Nitroterephthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 2-Aminoterephthalic acid.

    Substitution: Various substituted terephthalic acid derivatives.

    Esterification: Terephthalate esters.

Scientific Research Applications

Nitroterephthalic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Nitroterephthalic acid can be compared with other similar compounds such as:

    Terephthalic acid: The parent compound without the nitro group. It is widely used in the production of polyethylene terephthalate.

    2,5-Dibromoterephthalic acid: Another derivative of terephthalic acid with bromine substituents. It is used in the synthesis of coordination polymers.

    9,10-Anthracene dicarboxylic acid: A polycyclic aromatic compound with carboxylic acid groups.

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and properties. This makes it a valuable building block for the synthesis of advanced materials with specific functionalities .

Properties

IUPAC Name

2-nitroterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5NO6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMITRDILMWWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060583
Record name 2-Nitroterephthalic acid
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Molecular Weight

211.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

610-29-7
Record name Nitroterephthalic acid
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Record name 1,4-Benzenedicarboxylic acid, 2-nitro-
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Record name Nitroterephthalic acid
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Record name 2-Nitroterephthalic acid
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Record name Nitroterephthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-Nitroterephthalic acid?

A1: The molecular formula of 2-Nitroterephthalic acid is C8H5NO6. Its molecular weight is 211.13 g/mol. []

Q2: What spectroscopic techniques are used to characterize 2-Nitroterephthalic acid?

A2: 2-Nitroterephthalic acid can be characterized using a variety of spectroscopic techniques, including:

  • Fourier Transform Infrared Spectroscopy (FTIR): This technique helps identify functional groups present in the molecule by analyzing the characteristic vibrations of chemical bonds. Studies have utilized FTIR to confirm the presence of specific functional groups within synthesized 2-NTA based materials. [, , , , ]
  • Raman Spectroscopy: Provides complementary information to FTIR by analyzing molecular vibrations using scattered light. It is particularly useful for studying inorganic materials and metal complexes. []
  • UV-Visible Diffuse Reflectance Spectroscopy: This technique measures the absorption and reflection of UV-visible light by a sample, providing insights into the electronic structure and band gap of materials. []
  • X-ray crystallography: This technique is used to determine the arrangement of atoms within a crystal, providing detailed structural information about the molecule. [, , , , , , , , ]

Q3: What is the crystal structure of 2-Nitroterephthalic acid?

A3: 2-Nitroterephthalic acid crystallizes in the monoclinic space group C2/c. [] The exact arrangement of molecules within the crystal lattice can vary depending on factors such as temperature and solvent used during crystallization.

Q4: How does the presence of the nitro group (-NO2) influence the properties of 2-Nitroterephthalic acid?

A4: The nitro group is a strong electron-withdrawing group, impacting both the physical and chemical properties of 2-NTA. This includes influencing its acidity, solubility in different solvents, and its ability to coordinate with metal ions. [, , , ]

Q5: What are the applications of 2-Nitroterephthalic acid in material science?

A5: Due to its unique structure and properties, 2-NTA is a valuable building block for synthesizing various materials, including:

  • Metal-Organic Frameworks (MOFs): 2-NTA can act as an organic linker to create porous MOF structures with applications in gas storage, separation, and catalysis. [, , , , , , , , ]
  • Coordination Polymers (CPs): Similar to MOFs, 2-NTA can form coordination polymers with metal ions, leading to materials with intriguing structural features and potential applications in areas like sensing. [, , , , , , , , ]
  • Polyarylates: 2-NTA can be used as a monomer in the synthesis of polyarylates, a class of high-performance polymers with potential applications in gas separation membranes. []

Q6: How stable are materials derived from 2-Nitroterephthalic acid?

A6: The stability of 2-NTA-derived materials can vary depending on the specific structure and the conditions they are exposed to.

  • Thermal Stability: Thermogravimetric analysis (TGA) is frequently employed to evaluate the thermal stability of these materials. [, , , ] The decomposition temperature often provides insights into their upper temperature limits for applications.
  • Chemical Stability: The stability of 2-NTA-derived materials in different chemical environments (e.g., acidic, basic, aqueous) is crucial for their practical use. Researchers have investigated the stability of certain MOFs in these environments to understand their suitability for specific applications. [, ]

Q7: Can 2-Nitroterephthalic acid or its derivatives act as catalysts?

A7: While 2-NTA itself might not be a highly active catalyst, materials incorporating 2-NTA, like MOFs, can exhibit catalytic activity. The presence of Lewis acidic metal sites within the MOF structure, in conjunction with the functionality provided by 2-NTA, can contribute to catalytic activity. []

Q8: How is computational chemistry used in research related to 2-Nitroterephthalic acid?

A8: Computational chemistry plays a crucial role in understanding and predicting the behavior of 2-NTA and its derivatives. Some of its applications include:

  • Molecular Docking: This method is used to predict the preferred orientation of 2-NTA when bound to a target molecule, such as a protein. This information is valuable in drug discovery and material design. []
  • Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to calculate the electronic structure and properties of molecules and materials. It can provide insights into the electronic properties, bonding characteristics, and reactivity of 2-NTA and its derivatives. []

Q9: How do structural modifications to 2-Nitroterephthalic acid affect the properties of its derivatives?

A9: Modifying the structure of 2-NTA by introducing different functional groups can significantly alter the properties of the resulting materials. For example:

  • Introducing a bromine atom: Replacing the nitro group in 2-NTA with a bromine atom can affect the gas permeation properties of the resulting polyarylates. []
  • Adding an amine group: Incorporating an amine group along with the nitro group can lead to bifunctional In-MOFs with potentially different properties compared to those with only one type of functional group. []

Q10: What analytical techniques are used to analyze 2-Nitroterephthalic acid and its derivatives?

A10: Several analytical techniques are utilized for analyzing 2-NTA and its derivatives, including:

  • Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID), is used to separate and quantify 2-NTA and related compounds in complex mixtures. This technique is particularly useful for analyzing residual solvents in pharmaceuticals and other applications. [, , , , , , , ]
  • High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and sensitivity for separating and quantifying 2-NTA and its derivatives in various matrices. It can be coupled with different detectors, including UV-Vis detectors and mass spectrometers, for specific applications. []

Q11: What stationary phases are commonly used in gas chromatography for analyzing 2-Nitroterephthalic acid and related compounds?

A11: A commonly used stationary phase is a nitroterephthalic acid-modified polyethylene glycol (PEG) column, also known as a DB-FFAP column. This polar stationary phase provides good separation for 2-NTA and related compounds. [, , , , ]

Q12: Is there any information available about the environmental impact of 2-Nitroterephthalic acid and its derivatives?

A12: While the provided research papers primarily focus on the synthesis, characterization, and applications of 2-NTA and its derivatives, there's limited information regarding their environmental impact. It's crucial to consider the potential environmental impact of any chemical compound and explore ways to mitigate any negative effects.

Q13: Are there any alternatives or substitutes for 2-Nitroterephthalic acid in its various applications?

A13: The choice of using 2-NTA or its alternatives depends on the specific application and desired properties. Researchers are constantly exploring new materials and synthetic approaches. For instance, in the context of MOF synthesis, other dicarboxylic acids like terephthalic acid, aminoterephthalic acid, and bromoterephthalic acid can be used as linkers. [] The choice of the optimal linker will be governed by the desired properties of the final MOF.

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